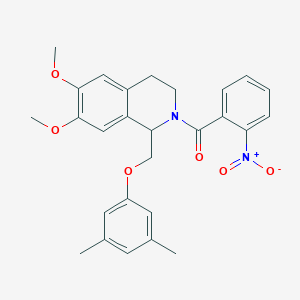

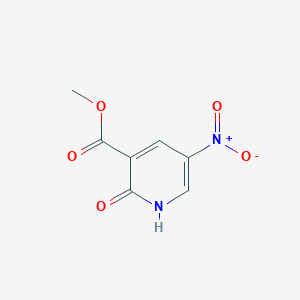

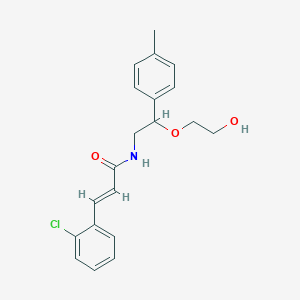

![molecular formula C24H21F3N4O2 B2984696 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide CAS No. 1115895-75-4](/img/structure/B2984696.png)

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a benzofuro[3,2-d]pyrimidin-4-yl group, a trifluoromethyl group, and a piperidine-4-carboxamide group. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzofuro[3,2-d]pyrimidin-4-yl group, for example, is a fused ring system that includes a benzene ring attached to a furan ring, which is further fused to a pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of a trifluoromethyl group could make the compound more lipophilic, which could affect its solubility and stability .Scientific Research Applications

Synthesis and Evaluation of Heterocyclic Carboxamides

Research efforts have focused on synthesizing heterocyclic carboxamides and evaluating their potential as antipsychotic agents. These compounds, including pyridine-, thiophene-, benzothiophene-, and pyrimidine derivatives, have been studied for their binding to dopamine and serotonin receptors and their ability to antagonize specific behavioral responses in mice models indicative of antipsychotic activity. Compounds displaying promising in vivo activities with minimal side effects in models predicting extrapyramidal symptoms were identified, highlighting their therapeutic potential in psychiatric disorders (Norman et al., 1996).

Anti-Angiogenic and DNA Cleavage Studies

Novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide have been synthesized and characterized. These compounds were evaluated for their ability to inhibit angiogenesis using chick chorioallantoic membrane (CAM) models and their DNA cleavage effectiveness. Some derivatives demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential utility in cancer therapy by inhibiting blood vessel formation and directly interacting with DNA (Kambappa et al., 2017).

Discovery of Histone Deacetylase Inhibitors

The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase (HDAC) inhibitor, demonstrates the chemical's role in cancer treatment. MGCD0103 selectively inhibits specific HDACs, affecting cancer cell proliferation, inducing histone acetylation, and promoting cell-cycle arrest and apoptosis. Its oral bioavailability and significant antitumor activity in vivo underscore the importance of such compounds in developing new anticancer drugs (Zhou et al., 2008).

Synthesis of Pyrazolopyrimidines as Anti-Cancer Agents

A series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anti-cancer activities. These compounds showed significant inhibitory effects against a variety of human tumor cell lines. Structure-activity relationship (SAR) studies indicated that certain substitutions on the pyrimidine ring enhanced anti-cancer activities, pointing towards the development of new therapeutic agents (Singh & Paul, 2006).

Future Directions

properties

IUPAC Name |

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F3N4O2/c25-24(26,27)18-7-3-1-5-16(18)13-28-23(32)15-9-11-31(12-10-15)22-21-20(29-14-30-22)17-6-2-4-8-19(17)33-21/h1-8,14-15H,9-13H2,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDQDNVFNVUJQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC=CC=C2C(F)(F)F)C3=NC=NC4=C3OC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

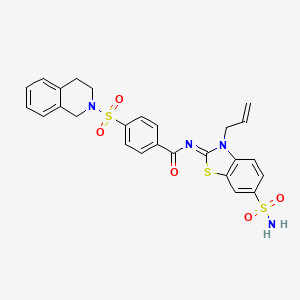

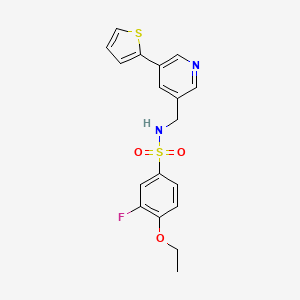

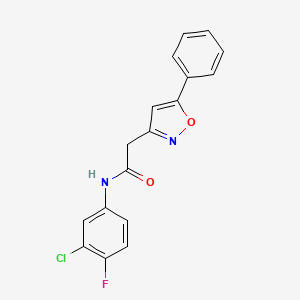

![4-((2,4-dioxo-1-(4-vinylbenzyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2984620.png)

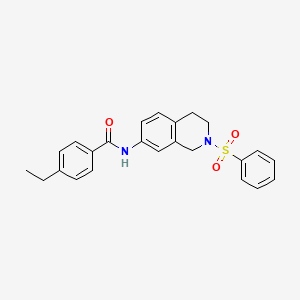

![3-(3-Chlorophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2984631.png)

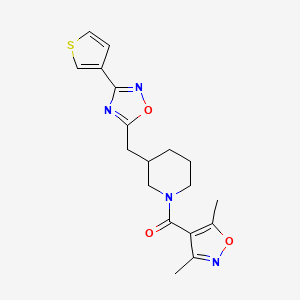

![(E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2984633.png)